2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine
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Overview
Description
“2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine” is a biochemical compound with the molecular formula C13H11N3O3 and a molecular weight of 257.24 . It is used for research purposes .
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aliphatic), 1 ether (aromatic), and 1 Pyrimidine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.24 and a molecular formula of C13H11N3O3 . It contains 30 atoms; 11 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .Scientific Research Applications
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Proteomics Research
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Proteomics Research
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Nanomaterials Research
- Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm . “2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine” could potentially be used in the synthesis or functionalization of these nanomaterials.
- The outcomes could include the creation of nanomaterials with unique properties, such as high surface area, outstanding magnetic, electrical, optical, mechanical, and catalytic properties .
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Polymeric Carbon Nitride Research
- As a promising two-dimensional (2D) conjugated polymer, polymeric carbon nitride (CN) is attracting dramatically increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from (photo)catalysis, and photoelectrochemistry . "2-[3-(2-Nitro-1-propenyl)phenoxy]
Safety And Hazards
properties
IUPAC Name |
2-[3-[(E)-2-nitroprop-1-enyl]phenoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-10(16(17)18)8-11-4-2-5-12(9-11)19-13-14-6-3-7-15-13/h2-9H,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPUTQJJORGABZ-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)OC2=NC=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)OC2=NC=CC=N2)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine |
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